molecular formula C17H14N2O B427980 3-cinnamyl-4(3H)-quinazolinone

3-cinnamyl-4(3H)-quinazolinone

Cat. No.: B427980
M. Wt: 262.3g/mol
InChI Key: OBEBLOAGMLBYQO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cinnamyl-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone class of fused heterocycles, recognized for its diverse pharmacological potential. This specific derivative features a cinnamyl group at the 3-position of the quinazolin-4(3H)-one core scaffold, a structural motif known to be associated with significant biological activities. Quinazolinones, in general, have been extensively studied and reported to exhibit a broad spectrum of properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . The cinnamyl substitution is of particular interest in medicinal chemistry research. Studies on structurally similar cinnamyl-substituted quinazolinone derivatives have demonstrated promising in vitro antimicrobial properties, showing activity against organisms such as Staphylococcus epidermidis and Klebsiella pneumonia , as well as the fungus Candida albicans . Furthermore, the quinazolinone core is a privileged structure in anticancer agent discovery. Various derivatives have been shown to function through mechanisms such as inhibition of tubulin polymerization , acting as DNA intercalators , or by targeting enzymes like dihydrofolate reductase . As a research tool, this compound serves as a valuable chemical intermediate or a template molecule for the design and synthesis of novel compounds in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.3g/mol

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]quinazolin-4-one

InChI

InChI=1S/C17H14N2O/c20-17-15-10-4-5-11-16(15)18-13-19(17)12-6-9-14-7-2-1-3-8-14/h1-11,13H,12H2/b9-6+

InChI Key

OBEBLOAGMLBYQO-RMKNXTFCSA-N

SMILES

C1=CC=C(C=C1)C=CCN2C=NC3=CC=CC=C3C2=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies for 4 3h Quinazolinone Derivatives

Classical and Established Synthetic Pathways

The Niementowski reaction, first described in 1895, is a cornerstone in the synthesis of 4(3H)-quinazolinones. bu.edu.egresearchgate.net This reaction typically involves the cyclocondensation of anthranilic acid with an amide. bu.edu.egresearchgate.net A common variation involves heating anthranilic acid with excess formamide (B127407) at elevated temperatures (around 120 °C) to yield 4(3H)-quinazolinone. bu.edu.eg The reaction has been extended to synthesize 3-substituted and 2,3-disubstituted 4(3H)-quinazolinones. researchgate.netsrce.hr For instance, the reaction can be adapted to use different amides, although reactivity tends to decrease with increasing molecular weight of the amide. srce.hr

Microwave irradiation has been employed to enhance the Niementowski reaction, significantly reducing reaction times from hours to minutes and often improving yields. bu.edu.egsrce.hrsemanticscholar.org This solvent-free approach, where neat reactants are irradiated, aligns with the principles of green chemistry. srce.hrsemanticscholar.org

Cyclocondensation reactions are a broader category that encompasses the Niementowski synthesis. These reactions generally involve the formation of the quinazolinone ring from precursors like anthranilic acid or its derivatives through ring closure. For example, 2-substituted 4(3H)-quinazolinones can be obtained by the reaction of anthranilamide with aldehydes. google.com A specific example is the synthesis of 2-styryl-4(3H)-quinazolinone from the reaction of anthranilamide and cinnamaldehyde (B126680), which yielded the product in 89% yield. google.com

Table 1: Examples of Niementowski and Cyclocondensation Reactions
ReactantsConditionsProductYieldReference
Anthranilic acid, Formamide120 °C4(3H)-QuinazolinoneNear quantitative bu.edu.eg
Anthranilamide, CinnamaldehydeHeating2-Styryl-4(3H)-quinazolinone89% google.com
Substituted anthranilic acid, Formic acid, Primary aromatic/heteroaromatic aminesMicrowave irradiation2,3-disubstituted-4(3H) quinazolinonesGood yields semanticscholar.org

Multi-step syntheses offer the flexibility to introduce a wide variety of substituents onto the quinazolinone scaffold. A common strategy involves the initial formation of a benzoxazinone (B8607429) intermediate from anthranilic acid. nih.gov For example, anthranilic acid can be reacted with an acid chloride (e.g., butyryl chloride) to form an N-acyl anthranilic acid, which is then cyclized with acetic anhydride (B1165640) to yield a 2-substituted benzoxazin-4-one. nih.gov This benzoxazinone can subsequently be reacted with various primary amines to replace the ring oxygen, leading to the formation of 2,3-disubstituted quinazolinones. nih.gov

Another multi-step approach involves the synthesis of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone, which serves as a versatile starting material. tandfonline.comresearchgate.net This compound can then be further functionalized. For instance, it can be reacted with substituted cinnamic acids to yield N-acylated derivatives or with halogenoketones to produce S-alkylated products. tandfonline.com These methods allow for the systematic variation of substituents at different positions of the quinazolinone ring, enabling the exploration of structure-activity relationships for various applications.

For the synthesis of 2-substituted quinazolin-4(3H)-ones, a procedure starting from cinnamic acids has been reported. mdpi.com This involves converting the cinnamic acid to an acrylamide (B121943) derivative, which then undergoes further reactions to form the quinazolinone ring. mdpi.com

Table 2: Multi-Step Synthesis of Quinazolinone Derivatives
Starting MaterialsKey IntermediateFinal Product TypeReference
Anthranilic acid, Butyryl chloride, Acetic anhydride, Primary amines2-Propyl-3,1-benzoxazin-4-one2,3-Disubstituted-4(3H)-quinazolinones nih.gov
3-Amino-2(1H)-thioxo-4(3H)-quinazolinone, Substituted cinnamic acids-N-acylated 4(3H)-quinazolinone derivatives tandfonline.com
3-Amino-2(1H)-thioxo-4(3H)-quinazolinone, Halogenoketones-S-alkylated 4(3H)-quinazolinone derivatives tandfonline.com

Advanced and Green Chemistry Approaches in Quinazolinone Synthesis

Recent research has focused on developing more sustainable and efficient methods for synthesizing quinazolinones, minimizing waste and avoiding harsh reaction conditions.

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.gov The synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones has been achieved in excellent yields through a one-pot condensation of anthranilic acid, acetic anhydride, and various primary amines under ultrasonic irradiation without the need for a solvent or catalyst. nih.gov This method is advantageous for its simplicity and efficiency. nih.gov

Another ultrasound-assisted method involves the reaction of 2-aminobenzamide (B116534) or its derivatives with alcohols in aqueous DMSO, mediated by iodine. researchgate.net This approach allows for the synthesis of a range of 4(3H)-quinazolinone derivatives with aryl, heteroaryl, alkyl, or styryl moieties at the C-2 position. researchgate.net Furthermore, an ultrasound-assisted, three-component reaction of isatoic anhydride, amines, and glyoxylic acid in the presence of lemon juice and PEG-400 has been developed for the synthesis of 3-substituted quinazolin-4(3H)-ones. nih.gov

Table 3: Ultrasound-Assisted Synthesis of Quinazolinones
ReactantsConditionsProduct TypeKey AdvantagesReference
Anthranilic acid, Acetic anhydride, Primary aminesUltrasonic irradiation, solvent-free, catalyst-free3-Substituted 2-methyl quinazoline-4(3H)-onesHigh yields, short reaction times, easy work-up nih.gov
2-Aminobenzamide derivatives, AlcoholsUltrasonic irradiation, Iodine, aqueous DMSO2-Substituted 4(3H)-quinazolinone derivativesMilder conditions, use of aqueous media researchgate.net
Isatoic anhydride, Amines, Glyoxylic acidUltrasonic irradiation, Lemon juice, PEG-400, Room temperature3-Substituted quinazolin-4(3H)-onesMild, non-hazardous conditions, good yields nih.gov

One-pot multi-component reactions (MCRs) are highly efficient as they allow for the synthesis of complex molecules in a single step, reducing waste and simplifying procedures. aurigeneservices.com A one-pot, three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones has been developed from o-aminobenzoic acid and N,N-dimethylformamide (DMF) derivatives using imidazole (B134444) hydrochloride as a Brønsted acid promoter. nih.govbenthamdirect.com

Another MCR strategy involves the reaction of isatoic anhydride, amines, and an electrophilic cyanating agent to produce 2-amino 3-substituted quinazolinones in good yields. aurigeneservices.com A four-component synthesis of substituted 2-phenyl-4(3H) quinazolinones has also been reported using anthranilic acid, benzoyl chloride, hydrazine (B178648) hydrate, and substituted benzaldehydes in the presence of a recyclable nanocrystalline CuMnO3 catalyst. kchem.org These MCRs offer significant advantages in terms of efficiency and atom economy.

The development of metal-free catalytic systems is a significant goal in green chemistry to avoid the toxicity and cost associated with metal catalysts. An efficient metal- and catalyst-free protocol has been established for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes using an oxidant. mdpi.comresearchgate.net This method is highlighted for its sustainability and use of inexpensive, non-hazardous materials. mdpi.comresearchgate.net

Another metal-free approach utilizes imidazole hydrochloride as a Brønsted acid to promote the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from o-aminobenzoic acid and DMF derivatives. nih.govbenthamdirect.com Additionally, a base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization provides a metal-free route to 3-substituted-2-arylquinazolin-4(3H)-ones. nih.gov These methods demonstrate the potential to synthesize complex heterocyclic compounds without relying on transition metal catalysts.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comsrce.hr This technique has been successfully applied to the synthesis of 4(3H)-quinazolinone derivatives, offering a green and efficient alternative. benthamdirect.comresearchgate.net

One notable approach involves the one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester under solvent-free conditions. researchgate.net This method, performed under microwave irradiation, provides excellent yields of 2,3-disubstituted quinazolin-4(3H)-ones in a significantly reduced timeframe of 20–30 minutes, compared to several hours with classical heating. researchgate.net

Another efficient microwave-assisted method utilizes a choline (B1196258) chloride-thiourea/sulfuric acid catalyst for the one-pot synthesis of 2-methyl-quinazoline-4(3H)-one derivatives from anthranilic acid, acetic anhydride, and various amines. benthamdirect.com This solvent-free approach is not only rapid but also environmentally friendly, with the catalyst being recyclable. benthamdirect.com The study found that reactions with aliphatic amines were generally faster and higher yielding, while aromatic amines produced compounds with notable biological properties. benthamdirect.com

Furthermore, the condensation of anthranilamide with various aldehydes or ketones can be effectively catalyzed by antimony(III) trichloride (B1173362) (SbCl3) under microwave irradiation. scispace.com This solvent-free method produces quinazolin-4(3H)-ones in good to excellent yields within minutes. scispace.com For instance, the reaction of anthranilamide with cinnamaldehyde using this protocol yielded 2-styryl-4(3H)-quinazolinone with a significant increase in yield compared to conventional heating (87% under microwave vs. 74% with heat). scispace.com

The combination of microwave irradiation with phase-transfer catalysis has also been explored. srce.hr For example, the N-alkylation of 2-propyl-4(3H)-quinazolinone was achieved using various alkylating agents in the presence of potassium carbonate and tetrabutylammonium (B224687) benzoate (B1203000) as a phase-transfer catalyst, all under microwave irradiation. srce.hr This method highlights the versatility of microwave-assisted synthesis in facilitating various reaction types for the functionalization of the quinazolinone scaffold. srce.hr

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Styryl-quinazolin-4(3H)-one

Method Catalyst Conditions Reaction Time Yield (%) Reference
Conventional Heating SbCl3 THF, reflux Not specified 74 scispace.com

Specific Synthetic Approaches to 3-Cinnamyl-4(3H)-quinazolinone and its Analogues

N-Acylation Reactions Utilizing Cinnamic Acid Derivatives

A common and direct method for the synthesis of N-substituted 4(3H)-quinazolinones involves the acylation of an appropriate amino-quinazolinone with a carboxylic acid or its derivative. In the context of this compound, this would typically involve the reaction of a 3-amino-4(3H)-quinazolinone derivative with cinnamic acid or one of its activated forms, such as cinnamoyl chloride.

One study describes the synthesis of a series of N-acylated 4(3H)-quinazolinone derivatives by reacting 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with various substituted cinnamic acids. tandfonline.comresearchgate.net This reaction directly attaches the cinnamoyl moiety to the nitrogen at the 3-position of the quinazolinone ring. tandfonline.com Similarly, the acylation of 3-amino-2-phenyl quinazolinones can be achieved using cinnamoyl chloride, leading to the corresponding 3-(cinnamoylamino)-2-phenyl-4(3H)-quinazolinone derivatives. grafiati.com

The general procedure often involves the condensation of anthranilic acid with an acyl chloride to form an N-acyl anthranilic acid, which is then cyclized with acetic anhydride to yield a benzoxazinone intermediate. nih.gov This intermediate can then be reacted with a primary amine to furnish the 2,3-disubstituted 4(3H)-quinazolinone. nih.gov While not a direct N-acylation with cinnamic acid, this pathway allows for the introduction of a cinnamyl group at the 3-position if cinnamylamine (B1233655) is used as the primary amine in the final step.

Incorporation of Cinnamyl Moiety via Baylis-Hillman Derived Intermediates

The Baylis-Hillman reaction provides a versatile route to highly functionalized molecules that can serve as precursors for the synthesis of 3-cinnamyl-4(3H)-quinazolinones. ijpsr.com This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). organic-chemistry.org The resulting Baylis-Hillman adducts, which are allylic alcohols, can be further modified. nih.gov

A specific application of this methodology involves the synthesis of Baylis-Hillman derived 3-N-cinnamyl substituted quinazoline-4-one derivatives. ijpsr.com The process starts with the condensation reaction between Baylis-Hillman bromides (obtained from the corresponding alcohols) and a quinazolinone. ijpsr.com This reaction can yield two isomers: the desired 3-N-cinnamyl substituted quinazoline-4-one and a 4-O-cinnamyl substituted quinazoline (B50416) derivative. The structures of these isomers have been confirmed by X-ray crystallography. ijpsr.com

This approach offers a high degree of tunability, as the aromatic aldehyde used in the initial Baylis-Hillman reaction can be varied to introduce different substituents on the cinnamyl group. ijpsr.com For example, using substituted benzaldehydes allows for the synthesis of a library of this compound analogs with diverse electronic and steric properties. ijpsr.com

Strategies for Structural Diversification at Key Positions (2, 3, 4)

The pharmacological profile of 4(3H)-quinazolinones can be significantly modulated by introducing various substituents at the 2, 3, and 4-positions of the quinazolinone core. nih.gov

Position 2: The substituent at the 2-position is often introduced from the acyl group of the anthranilic acid precursor or by using different orthoesters in three-component reactions. researchgate.netnih.gov For instance, using triethyl orthoacetate leads to a methyl group at the 2-position, while other orthoesters can introduce larger alkyl or aryl groups. nih.gov The reaction of anthranilamide with different aldehydes or ketones is also a common strategy to introduce a wide variety of substituents at this position. scispace.com A patent describes the synthesis of 2-styryl-4(3H)-quinazolinone by reacting anthranilamide with cinnamaldehyde. google.com

Position 3: The substituent at the 3-position is typically introduced by using a primary amine in the cyclization step. nih.govnih.gov A wide range of aryl, heteroaryl, alkyl, and cycloalkyl amines can be used, leading to a diverse library of 3-substituted quinazolinones. researchgate.net As mentioned previously, N-acylation of a 3-amino quinazolinone provides another route for functionalization at this position. tandfonline.com

Position 4: While the 4-position is typically an oxo group in 4(3H)-quinazolinones, modifications can lead to other functionalities. As seen in the Baylis-Hillman approach, O-alkylation can occur, leading to 4-O-cinnamyl quinazoline derivatives. ijpsr.com Additionally, the synthesis of quinazolinone-based hybrids often involves linking other heterocyclic rings to the quinazolinone core, sometimes through modifications that indirectly involve the 4-position by altering the electronic nature of the ring system. nih.gov

A general and effective three-step synthesis for creating diverse quinazolinone derivatives involves:

Cyclization of anthranilic acid with an orthoester (e.g., triethyl orthoacetate) to form the 2-substituted benzoxazinone intermediate. nih.govacs.org

Reaction of this intermediate with a substituted aniline (B41778) or another primary amine to introduce the substituent at the 3-position. nih.govacs.org

Further reaction of this product, for example with an aldehyde, to introduce additional functionality, often leading to more complex structures. nih.gov

This systematic approach allows for the exploration of the structure-activity relationship of this class of compounds by systematically varying the substituents on all three rings of the quinazolinone scaffold. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4(3H)-Quinazolinone
Acetic anhydride
Anthranilamide
Anthranilic acid
Antimony(III) trichloride
Baylis-Hillman bromides
Choline chloride
Cinnamic acid
Cinnamoyl chloride
Cinnamylamine
DABCO (1,4-diazabicyclo[2.2.2]octane)
Isatoic anhydride
Potassium carbonate
2-propyl-4(3H)-quinazolinone
Sulfuric acid
Tetrabutylammonium benzoate
Thiourea
Triethyl orthoacetate
3-amino-2(1H)-thioxo-4(3H)-quinazolinone
2-styryl-4(3H)-quinazolinone
2-methyl-quinazoline-4(3H)-one
3-(cinnamoylamino)-2-phenyl-4(3H)-quinazolinone
4-O-cinnamyl substituted quinazoline
Benzoxazinone

Mechanistic Insights and in Vitro Biological Activities

Enzyme Inhibition Studies

The versatility of the 4(3H)-quinazolinone core allows for structural modifications that lead to potent and selective inhibition of several key enzymes implicated in various diseases.

Phosphoinositide 3-kinases (PI3Ks) are crucial enzymes in hematopoietic cells, with the δ and γ isoforms being particularly important targets for inflammatory diseases. mdpi.com A scaffold deconstruction-reconstruction strategy led to the development of 4-aryl quinazolines as potent and selective PI3Kδ inhibitors. nih.gov Optimization of these structures resulted in analogues with favorable pharmacokinetic profiles. nih.gov For instance, compound 11 demonstrated that biochemical inhibition of PI3Kδ translates to the modulation of isoform-dependent immune cell functions in humans, rats, and mice. nih.gov This compound effectively inhibits PI3Kδ-mediated B cell activation across different species. nih.gov Further research into 6-aryl substituted 4-anilinequinazolines identified compounds 13h and 13k as highly potent PI3Kδ inhibitors, with IC50 values of 9.3 nM and 9.7 nM, respectively. researchgate.net Molecular docking studies of 13h revealed three key hydrogen bonding interactions with the PI3Kδ enzyme. researchgate.net

Table 1: PI3Kδ Inhibitory Activity of Selected Quinazoline (B50416) Derivatives
CompoundPI3Kδ IC50 (nM)Reference
13h9.3 researchgate.net
13k9.7 researchgate.net

Quinazolinone derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. A study on 2,3-diaryl-4(3H)-quinazolinones revealed their potential as COX-2 inhibitors. researchgate.net Specifically, 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone demonstrated a maximum COX-2 inhibition of 27.72% at a concentration of 22 µM. researchgate.net Another series of 2-aryl-4(3H)quinazolinones were also evaluated for their COX-2 inhibitory activity. researchgate.net The design of new quinazoline derivatives as selective COX-2 inhibitors is an active area of research, as COX-2 is a key regulator of cell proliferation. grafiati.com

Table 2: COX-2 Inhibitory Activity of a Quinazolinone Derivative
CompoundConcentration (µM)COX-2 Inhibition (%)Reference
2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone2227.72 researchgate.net

Quinazolinone-based compounds have emerged as promising inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. A series of quinazolin-4(3H)-one derivatives were designed and synthesized, with compound MR2938 (B12) showing a notable AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov Kinetic studies and molecular docking have been employed to understand the binding modes of these inhibitors. nih.gov For instance, molecular docking of certain quinazolin-4(3H)-one derivatives revealed interactions with key residues in the AChE active site, including the catalytic triad (B1167595) (SER203, HIS447, and GLU334). researchgate.net Some compounds were identified as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Quinazolinone Derivatives
CompoundAChE IC50 (µM)Reference
MR2938 (B12)5.04 nih.gov
Compound 100.23 nih.gov

The quinazoline scaffold is a key pharmacophore in the development of anticancer agents that target tyrosine kinases like EGFR and VEGFR-2. nih.govmdpi.com Numerous derivatives have been synthesized and evaluated as dual inhibitors of these receptors. nih.govrsc.org For example, a series of 2-thioquinazolin-4(3H)-ones were developed as dual EGFR/VEGFR-2 kinase inhibitors. rsc.org Compound 4 from this series showed potent inhibition of both EGFR (IC50 = 0.049 μM) and VEGFR-2 (IC50 = 0.054 μM), comparable to the standard drugs lapatinib (B449) and sorafenib, respectively. nih.gov Another study on 4-anilinoquinazoline (B1210976) derivatives also aimed at dual EGFR and VEGFR-2 inhibition. mdpi.com The design of these inhibitors often involves molecular hybridization to enhance potency and synergize biological activity. nih.gov

Table 4: EGFR and VEGFR-2 Inhibitory Activities of a Quinazolinone Derivative
CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference
40.0490.054 nih.gov

The biological activity of quinazolinones extends to other important enzymatic targets.

Tubulin Polymerization: Certain quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for anticancer agents. nih.govencyclopedia.pub For instance, 4-phenylamino-substituted quinazolines have been synthesized, with a thiophene (B33073) derivative showing strong tubulin polymerization inhibitory activity (IC50 = 1.2 μM), comparable to combretastatin (B1194345) A-4. nih.gov Another study reported a derivative, compound 86b , as a potent tubulin inhibitor with an IC50 of 6.24 µM. encyclopedia.pub The substitution at the C-4 position of the quinazoline ring with an aminophenyl group is considered important for this activity. nih.gov

α-Glucosidase: Quinazolin-4(3H)-one derivatives have also been evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for anti-diabetic drugs. d-nb.infonih.gov A series of these derivatives showed a wide range of inhibitory activities, with compound 7b being the most potent, exhibiting an IC50 of 14.4 µM, which is approximately 53 times stronger than the standard drug acarbose. nih.gov Kinetic studies revealed that compound 7b acts as a competitive inhibitor. nih.gov Another study identified a quinazoline derivative, 5b , with promising anti-α-glucosidase activity (IC50 = 115.6 μM), about 6-fold more potent than acarbose. dntb.gov.ua

Table 5: Inhibitory Activities of Quinazolinone Derivatives on Other Enzymatic Targets
Target EnzymeCompoundIC50 (µM)Reference
Tubulin PolymerizationThiophene derivative1.2 nih.gov
Tubulin Polymerization86b6.24 encyclopedia.pub
α-Glucosidase7b14.4 nih.gov
α-Glucosidase5b115.6 dntb.gov.ua

Cellular Pathway Modulation

The enzymatic inhibition by 3-cinnamyl-4(3H)-quinazolinone and its derivatives translates into the modulation of various cellular pathways, contributing to their therapeutic potential.

For instance, the dual EGFR/VEGFR-2 inhibitor, compound 4 , was found to arrest the cell cycle at the G1 phase and induce apoptosis in HCT-116 cancer cells. nih.govrsc.org Specifically, it induced 46.53% total apoptosis, a significant increase compared to untreated cells (2.15%). rsc.org

In the context of neuroinflammation, the AChE inhibitor MR2938 (B12) not only inhibits the enzyme but also suppresses the production of nitric oxide (NO) and decreases the mRNA levels of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and CCL2. nih.gov Further investigation revealed that MR2938 exerts its anti-neuroinflammatory effects by blocking the MAPK/JNK and NF-κB signaling pathways. nih.gov

The anticancer effects of some quinazolinones are also mediated through the inhibition of dihydrofolate reductase (DHFR), which leads to "thymineless cell death". ijrpr.comnih.gov Additionally, certain derivatives have been shown to mediate their cytostatic and apoptotic effects through the mitochondrial or caspase-9 pathway. ijrpr.com

Bioinformatic analysis of dual bromodomain-containing protein 4 (BRD4) and poly(ADP-ribose) polymerase-1 (PARP1) inhibitors based on the quinazolin-4(3H)-one scaffold has identified key proteins and signaling pathways related to the cell cycle and apoptosis that are affected by these compounds. nih.gov

Induction of Programmed Cell Death (Apoptosis)

Scientific literature from the conducted research does not provide specific data on the induction of programmed cell death (apoptosis) by this compound.

Cell Cycle Arrest Mechanisms

There is no specific information available in the searched scientific literature regarding the mechanisms of cell cycle arrest induced by this compound.

In Vitro Antimicrobial Efficacy and Mechanisms

The antimicrobial potential of this compound derivatives has been a key area of investigation. These compounds have been synthesized and systematically evaluated for their efficacy against various bacterial and fungal pathogens.

Antibacterial Activities Against Specific Pathogens (e.g., Staphylococcus aureus, MRSA)

A series of Baylis-Hillman derived 3-N-cinnamyl substituted quinazoline-4-one derivatives have been synthesized and assessed for their antibacterial activity. ijpsr.com The synthesis involves the condensation reaction between quinazolinones and Baylis-Hillman bromides, proving to be a simple and efficient method that produces high yields in a short time. ijpsr.com

The evaluation of these compounds has shown that substitutions on the aryl group play a crucial role in their antibacterial efficacy. Specifically, the unsubstituted compound, this compound (designated as 3a in a study), demonstrated notable antibacterial activity, particularly against Staphylococcus epidermidis (Gram-positive). Further structure-activity relationship (SAR) studies revealed that modifying the aryl group can enhance activity against both Gram-positive and Gram-negative bacteria. For instance, the replacement of the hydrogen atom with a trifluoromethyl (CF3) group or a fluorine atom resulted in significant antibacterial activity against both S. epidermidis and Klebsiella pneumoniae.

Table 1: Antibacterial Activity of this compound Derivatives

Antifungal Activities Against Specific Fungal Strains

The same series of 3-N-cinnamyl substituted quinazoline-4-one derivatives was also evaluated for its antifungal properties. The study revealed that these compounds exhibit interesting and exclusive activity against the fungal strain Candida albicans, while being inactive against other tested fungal organisms.

Among the tested derivatives, the unsubstituted compound 3a showed good antifungal activity compared to other analogues in the series. This highlights the potential of the this compound scaffold as a selective antifungal agent.

Table 2: Antifungal Activity of this compound Derivatives

In Vitro Anti-inflammatory Activity and Related Pathways

Specific studies on the in vitro anti-inflammatory activity and related pathway inhibition for the compound this compound were not found in the searched scientific literature.

Exploration of Other In Vitro Pharmacological Activities

While the broader class of quinazolinones is known for diverse pharmacological activities, specific research exploring other in vitro pharmacological activities of this compound is not detailed in the available literature. The primary focus of the cited research remains on its antimicrobial properties. ijpsr.com

Antioxidant Properties and Metal-Chelating Activities

No information is available in the searched scientific literature regarding the antioxidant or metal-chelating properties of this compound.

Anticholinergic Activity and Receptor Interactions

There are no specific studies on the anticholinergic activity or receptor interactions of this compound found in the reviewed literature.

Antitoxoplasmosis Activity

The scientific literature reviewed contains no data on the in vitro antitoxoplasmosis activity of this compound.

Computational Chemistry and in Silico Research on Quinazolinone Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsdronline.comjksus.org This method is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site, providing insights into the binding mode and affinity. ijpsdronline.comrsc.org

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking simulations are crucial for elucidating the specific interactions between quinazolinone derivatives and their target proteins. These simulations can predict the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the binding pocket. rsc.orgnih.govrsc.org For instance, docking studies on quinazolinone derivatives as inhibitors of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) have revealed the critical binding modes necessary for their activity. uobaghdad.edu.iq The anticancer activity of some quinazolinone derivatives is attributed to their ability to inhibit such enzymes, which are vital for cell division. uobaghdad.edu.iq

In studies of quinazolinone derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy, molecular docking has been used to predict the binding geometry of these compounds within the EGFR active site. derpharmachemica.comfrontiersin.org The scoring functions and hydrogen bonds formed with surrounding amino acids are analyzed to predict the binding modes of the tested compounds. derpharmachemica.com Similarly, when investigating quinazolinone derivatives as inhibitors of phosphodiesterase 7 (PDE7), docking studies help to evaluate the binding affinities of the most potent compounds. nih.gov

The process often involves preparing the protein structure, typically obtained from the Protein Data Bank (PDB), and optimizing the 3D structures of the quinazolinone ligands. frontiersin.orgkemdikbud.go.id Docking algorithms then explore various possible conformations of the ligand within the protein's active site to identify the most stable binding pose. rsc.orgderpharmachemica.com The results of these simulations provide a detailed 2D and 3D view of the ligand-protein interactions, highlighting the key residues involved in the binding. researchgate.netnih.gov

Estimation of Binding Affinities and Scoring Functions

A key output of molecular docking is the estimation of the binding affinity between the ligand and the protein, which is often expressed as a docking score. ijpsdronline.comjksus.org Scoring functions are mathematical methods used to approximate the binding free energy of the ligand-protein complex. derpharmachemica.com A lower (more negative) docking score generally indicates a more favorable binding affinity. ijpsdronline.comresearchgate.net

Various docking programs, such as AutoDock Vina, Molegro Virtual Docker (MVD), and GOLD, employ different scoring functions to rank the potential binding poses. ijpsdronline.comuobaghdad.edu.iqresearchgate.net For example, in a study of 2,3-disubstituted-4(3H)-quinazolinones as potential COX-2 inhibitors, the re-rank score from MVD was used to evaluate the binding energy. kemdikbud.go.idresearchgate.net Compounds with lower re-rank scores were predicted to have higher binding affinities. researchgate.net

In another study on quinazolin-4(3H)-one derivatives targeting the GABAa receptor, docking scores were used to predict the binding energy, with more negative values suggesting more stable ligand-receptor complexes. ijpsdronline.com The docking scores of newly designed quinazolinone derivatives can be compared to those of known reference compounds to assess their potential potency. ijpsdronline.comresearchgate.net For instance, some novel quinazolinone derivatives showed better docking scores against VEGFR1, VEGFR2, and EGFR compared to reference drugs. nih.gov

It is important to note that while scoring functions provide a valuable estimation of binding affinity, they are approximations. Therefore, the results are often used in conjunction with other computational methods and experimental validation. nih.gov Molecular mechanics/generalized Born surface area (MM/GBSA) calculations can be employed to further refine the binding free energy predictions obtained from docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.org This approach is widely used in drug design to predict the activity of new compounds and to understand the structural features that are important for their therapeutic effect. jksus.orgrsc.org

2D and 3D-QSAR Approaches (e.g., CoMFA, CoMSIA, Topomer CoMFA)

QSAR models can be categorized into two main types: 2D-QSAR and 3D-QSAR. 2D-QSAR models use descriptors that are derived from the 2D representation of the molecules, such as topological and electronic descriptors. orientjchem.orgimist.ma In contrast, 3D-QSAR methods utilize information from the three-dimensional structure of the molecules. rsc.orgnih.gov

Prominent 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Topomer CoMFA. rsc.orgnih.gov These methods are frequently applied to quinazolinone derivatives to develop predictive models for their biological activities. rsc.orgnih.govrsc.org

CoMFA calculates steric and electrostatic fields around the aligned molecules to establish a correlation with their biological activity. rsc.orgtandfonline.com

CoMSIA extends upon CoMFA by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can often lead to more comprehensive and predictive models. rsc.orgtandfonline.comresearchgate.net

Topomer CoMFA is another variation that combines the features of Topomer technology and CoMFA. nih.govrsc.org

In a typical 3D-QSAR study, a dataset of quinazolinone derivatives with known biological activities is divided into a training set and a test set. rsc.orgorientjchem.org The training set is used to build the QSAR model, while the test set is used to validate its predictive power. rsc.orgorientjchem.orgresearchgate.net The reliability of the developed models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (R²pred). rsc.orgnih.govtandfonline.com For a QSAR model to be considered robust, these statistical values must meet certain established criteria. rsc.org

Statistical Parameters of 3D-QSAR Models for Quinazolinone Derivatives Targeting Various Receptors
TargetQSAR ModelR²predReference
MMP-13CoMFA0.6460.9920.829 nih.gov
MMP-13CoMSIA0.7040.9920.839 nih.gov
PI3KδCoMFA0.741-0.851 rsc.orgrsc.org
PI3KδCoMSIA0.712-0.738 rsc.orgrsc.org
5-HT7 ReceptorCoMFA0.8510.950- researchgate.net
5-HT7 ReceptorCoMSIA0.8500.945- researchgate.net
DHFR (antimalarial)CoMFA0.630.830.70 tandfonline.com
DHFR (antimalarial)CoMSIA0.5840.8160.73 tandfonline.com

Identification of Critical Structural Factors Affecting Biological Activity

A significant advantage of 3D-QSAR studies is the generation of contour maps. rsc.orgnih.gov These maps visually represent the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen bonding properties are predicted to either increase or decrease biological activity. nih.govtandfonline.comresearchgate.net

For example, in a study on quinazolinone derivatives as MMP-13 inhibitors, the CoMSIA contour maps revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the major contributors to the inhibitory activity. nih.gov Similarly, for PI3Kδ inhibitors, the contour maps indicated that the bioactivity was most affected by electrostatic and hydrophobic fields. rsc.orgrsc.org

By analyzing these contour maps, medicinal chemists can identify the critical structural factors that influence the biological activity of quinazolinone derivatives. rsc.orgnih.gov This information provides valuable guidance for the rational design of new, more potent analogues by suggesting specific structural modifications, such as the addition or removal of certain functional groups at particular positions on the quinazolinone scaffold. nih.govrsc.org For instance, based on QSAR and docking results, novel quinazolinone-based PI3Kδ inhibitors were designed by introducing heterocycles like pyrrolopyridine or purine, which were predicted to have higher activity and binding affinity. rsc.orgrsc.org

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govtandfonline.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For quinazolinone derivatives, pharmacophore models have been developed to understand the structural requirements for their activity against various targets, such as cyclooxygenase (COX) enzymes and phosphoinositide 3-kinase δ (PI3Kδ). rsc.orgnih.gov These models are often generated based on a set of active compounds, and the best model is selected and validated for its ability to distinguish between active and inactive molecules. nih.govtandfonline.com

A validated pharmacophore model can serve multiple purposes in the drug design process. tandfonline.comnih.gov It can be used as a 3D query to screen large compound databases (virtual screening) to identify novel molecules that possess the desired pharmacophoric features and are therefore likely to be active. tandfonline.comnih.gov In a study on quinazolinone-based acetylcholinesterase inhibitors, a validated pharmacophore model was used to screen the ASINEX database, leading to the identification of several potential new inhibitors. tandfonline.comnih.gov

Furthermore, pharmacophore models can be used to align molecules for 3D-QSAR studies, which is a critical step that significantly influences the quality of the resulting QSAR model. nih.gov In research on quinazolinone derivatives as MMP-13 inhibitors, a pharmacophore-based alignment was one of the strategies used to build the CoMFA and CoMSIA models. nih.gov

The insights gained from pharmacophore modeling, often combined with molecular docking and QSAR studies, provide a comprehensive understanding of the structure-activity relationship of quinazolinone derivatives. rsc.orgrsc.org This integrated computational approach facilitates the rational design and optimization of lead compounds, ultimately accelerating the discovery of new and more effective drugs. rsc.orgnih.govplos.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective of the interactions between a ligand and its biological target, revealing information that is unattainable through static methods like molecular docking. By simulating the movements of atoms over time, MD can predict the stability of a protein-ligand complex, map conformational changes, and provide a more accurate estimation of binding affinity.

MD simulations are frequently employed to assess the stability of quinazolinone derivatives within the binding pocket of their target proteins. researchgate.netresearchgate.netnih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to monitor the stability of the complex and the flexibility of individual residues over the simulation period. researchgate.netresearchgate.netabap.co.in

For instance, in studies involving quinazolinone derivatives as epidermal growth factor receptor (EGFR) inhibitors, MD simulations have been used to confirm that the ligands remain stably bound in the active site. researchgate.netdergipark.org.tr Simulations often show that the RMSD of the protein-ligand complex reaches a plateau after an initial period of fluctuation, indicating that the system has reached equilibrium and the ligand is well-accommodated. abap.co.in An RMSD value within an acceptable range (e.g., 1-3 Å) suggests a stable interaction. nih.gov

Furthermore, RMSF analysis helps to identify which parts of the protein and ligand are flexible and which are rigid. Analysis of quinazolinone derivatives targeting proteins like DNA gyrase and the FtsZ protein has shown that specific residues in the binding pocket exhibit minimal fluctuations, contributing to a stable binding mode. abap.co.inabap.co.in The persistence of critical interactions, such as hydrogen bonds, throughout the simulation provides further evidence of complex stability. nih.govfrontiersin.org In one study, a quinazolin-4(3H)-one-morpholine hybrid maintained strong hydrogen bond interactions with the active sites of VEGFR1 and 2 for over 90% of the simulation time, underscoring the stability of the complex. nih.gov

Example Data from MD Simulations of Quinazolinone-Protein Complexes
ComplexTarget ProteinSimulation Length (ns)Average RMSD (Å)Key Interacting Residues
Quinazolinone-EGFREGFR Tyrosine Kinase100~2.1Met793, Lys745, Asp855
Quinazolinone-Pks13Polyketide Synthase 13100~1.8Gly55, Ser116
Quinazolinone-GyrBDNA Gyrase Subunit B5~2.5Arg144

This table presents hypothetical yet representative data based on findings from multiple studies to illustrate typical results from MD simulations.

Beyond conformational stability, MD simulations are used to calculate the binding free energy of a protein-ligand complex, which is a more accurate measure of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular post-processing methods for estimating these energies from MD trajectories. researchgate.netnih.govnih.gov

These methods calculate the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (-TΔS). researchgate.netacs.org The ΔE_MM term includes electrostatic and van der Waals interactions, while the solvation energy is split into polar and nonpolar components. frontiersin.org

Studies on quinazolinone derivatives targeting various enzymes have successfully used MM/PBSA or MM/GBSA to rank compounds according to their binding affinities, often showing good correlation with experimental IC50 values. frontiersin.orgbrieflands.com For example, the binding free energy for a thiazolo-[2,3-b] quinazolinone derivative against a mutant EGFR was calculated to be -63.723 kJ/mol, indicating a strong and thermodynamically favorable interaction. researchgate.net The decomposition of this energy can reveal the key forces driving the interaction; for many quinazolinone inhibitors, van der Waals and electrostatic interactions are the major contributors to the binding affinity. researchgate.netacs.org

Example Binding Free Energy Calculation (MM/PBSA) for a Quinazolinone-EGFR Complex (kcal/mol)
Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.5
Electrostatic Energy (ΔE_elec)-20.1
Polar Solvation Energy (ΔG_polar)+35.8
Nonpolar Solvation Energy (ΔG_nonpolar)-4.2
Total Binding Free Energy (ΔG_bind) -34.0

This table represents typical energy contributions found in MM/PBSA calculations for quinazolinone derivatives, illustrating the thermodynamic profile of the interaction.

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. wikipedia.org For quinazolinone derivatives, DFT calculations provide insights into the distribution of electrons and the molecule's susceptibility to chemical reactions. sapub.orgrdmodernresearch.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. sapub.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.netd-nb.info This analysis helps in understanding the bioactivity of quinazolinone compounds. rdmodernresearch.com

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. sapub.orgbohrium.com The MEP map identifies regions that are electron-rich (electronegative, typically colored red) and electron-poor (electrophilic, colored blue). These maps are instrumental in predicting how a molecule will interact with its biological target, highlighting sites for potential hydrogen bonding and other electrostatic interactions. sapub.orgresearchgate.net

DFT-Calculated Quantum Chemical Parameters for a Quinazolinone Derivative
ParameterValueSignificance
E_HOMO-6.2 eVElectron-donating ability
E_LUMO-1.8 eVElectron-accepting ability
Energy Gap (ΔE)4.4 eVChemical reactivity and stability
Dipole Moment3.5 DebyeMolecular polarity
Hardness (η)2.2 eVResistance to charge transfer

This table shows representative DFT calculation results for a hypothetical quinazolinone derivative, explaining the relevance of each parameter.

Virtual Screening Techniques for Novel Compound Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This approach significantly accelerates the initial stages of drug discovery. For quinazolinones, both ligand-based and structure-based virtual screening methods have been employed to discover novel inhibitors for various targets. nih.govacs.org

In a typical structure-based virtual screening workflow, a library of compounds, such as the PubChem database, is docked into the active site of a target protein. researchgate.netnih.gov The compounds are then ranked based on their docking scores, which estimate their binding affinity. frontiersin.org This initial pool of hits is often filtered using criteria like Lipinski's rule of five to select for drug-like properties. researchgate.net For example, a screen of 1,000 quinazoline (B50416) derivatives from PubChem against EGFR resulted in 671 compounds with drug-like properties, which were further narrowed down to a handful of top candidates after applying ADME and toxicity filters. researchgate.netnih.gov These promising hits are then subjected to more rigorous analysis, such as MD simulations, before being synthesized for experimental validation. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile. In silico ADME prediction is a crucial step that evaluates a compound's potential to be absorbed, distributed, metabolized, and excreted by the body. researchgate.netactascientific.com Various computational tools and web servers, like SwissADME and PreADMET, are used to predict these properties for quinazolinone derivatives. researchgate.netnih.gov

Key predicted properties include lipophilicity (logP), aqueous solubility, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) penetration. actascientific.commdpi.com Drug-likeness is often assessed using rules like Lipinski's rule of five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors. dergipark.org.trresearchgate.net Studies on novel quinazolinone series have shown that these compounds generally exhibit good predicted oral bioavailability and GI absorption. dergipark.org.tractascientific.com For instance, many newly designed quinazolinone derivatives have been found to obey Lipinski's rule, suggesting their potential as orally active drugs. researchgate.net Predictions can also flag potential liabilities, such as inhibition of cytochrome P450 enzymes, which is important for assessing potential drug-drug interactions. actascientific.com

Predicted ADME Properties for a Novel Quinazolinone Derivative
PropertyPredicted ValueAcceptable Range
Molecular Weight (g/mol)420.5< 500
LogP (Lipophilicity)3.8< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors4< 10
Gastrointestinal (GI) AbsorptionHighHigh
BBB PermeantNo-

This table provides an example of an in silico ADME profile for a hypothetical quinazolinone candidate, showing compliance with common drug-likeness rules.

Q & A

Q. What novel applications exist for quinazolinones beyond antimicrobials?

  • Methodological Answer : Radioiodinated derivatives (e.g., 125IQ2-P,4-P) are designed for enzyme-mediated cancer imaging/therapy (EMCIT). These prodrugs are hydrolyzed by tumor-associated PLAP, precipitating cytotoxic agents on cancer cells. Biodistribution studies in mice showed <5% retention in normal tissues, supporting tumor-selective targeting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.